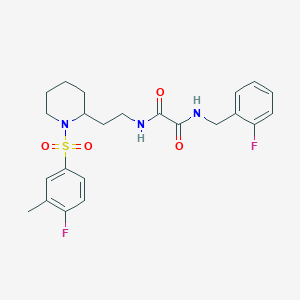

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide

Description

The compound N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide features a central oxalamide bridge (N-C(O)-C(O)-N) connecting two distinct moieties:

- N1 Substituent: A piperidin-2-yl ethyl group modified with a 4-fluoro-3-methylphenyl sulfonyl group. This introduces steric bulk and electron-withdrawing properties via the sulfonyl and fluorine substituents.

- N2 Substituent: A 2-fluorobenzyl group, contributing aromaticity and lipophilicity.

Oxalamides are less common than sulfonamides in medicinal chemistry but offer unique hydrogen-bonding capabilities due to the dual carbonyl groups.

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F2N3O4S/c1-16-14-19(9-10-20(16)24)33(31,32)28-13-5-4-7-18(28)11-12-26-22(29)23(30)27-15-17-6-2-3-8-21(17)25/h2-3,6,8-10,14,18H,4-5,7,11-13,15H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTLHTXUIDEPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and fluorinated aromatic moieties, contributing to its unique biological profile.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H28FN3O5S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 898406-90-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-fluoro-3-methylbenzenesulfonyl chloride and piperidine. Key steps include the formation of the piperidine intermediate and subsequent coupling with oxalamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding may occur through various interactions including hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of target activity .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxalamide moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported IC50 values ranging from 0.15 to 0.24 μM for related compounds against the SJSA-1 cell line, indicating potent antiproliferative effects .

Anticonvulsant Activity

Another aspect of biological activity includes anticonvulsant effects. Compounds with similar piperidine structures have been evaluated for their ability to prevent seizures in animal models, showcasing potential therapeutic applications in epilepsy .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Anticancer Studies : In vivo studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

- Mechanistic Investigations : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase 3, further supporting their role in cancer therapy .

Scientific Research Applications

Chemistry

Building Block for Complex Molecules

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide serves as a versatile building block for synthesizing more complex organic compounds. Its sulfonamide and piperidine functionalities allow for various chemical modifications, facilitating the development of novel materials.

Biology

Biological Probes

This compound can act as a probe to study biological pathways involving sulfonyl and piperidine groups. It may interact with specific proteins or receptors, providing insights into their functions and potential therapeutic targets.

Mechanism of Action

The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function, while the piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Industrial Applications

Intermediate in Chemical Synthesis

In industrial settings, this compound can be utilized as an intermediate in the synthesis of other chemicals or materials, contributing to the development of pharmaceuticals or agrochemicals.

A study investigated the interaction of this compound with specific neurotransmitter receptors. The results indicated that the compound could modulate receptor activity, suggesting potential applications in neuropharmacology.

Case Study 2: Synthesis of Novel Compounds

Research focused on utilizing this compound as a precursor for synthesizing novel sulfonamide derivatives. The derivatives exhibited enhanced biological activity compared to their parent compounds, highlighting the utility of this compound in drug discovery.

Comparison with Similar Compounds

Piperidine Derivatives and Substitution Patterns

- Target Compound vs. W-18/W-15 () :

- Target : Piperidine is substituted at the 2-position with a sulfonyl group, favoring a specific ring conformation.

- W-18/W-15 : These sulfonamides feature 2-piperidinylidene cores with nitrophenylethyl or chlorophenyl groups. Unlike the target’s oxalamide, W-18/W-15 are sulfonamides with distinct electronic profiles.

- Key Difference : Piperidine substitution position (2-yl vs. 4-yl in fentanyl analogs) critically impacts receptor binding and metabolic stability. For example, 2-piperidinylidene derivatives like W-15 exhibit reduced opioid receptor affinity compared to 4-piperidinyl fentanyl analogs .

Sulfonamide vs. Oxalamide Cores

- Target vs. Sulfonamides :

- Target : Oxalamide bridges enable stronger hydrogen bonding but may reduce membrane permeability compared to sulfonamides.

- Compounds : Sulfonamide derivatives (e.g., 2e , 2f ) incorporate tetramethylpiperidinyl groups and bulky aryl substituents (e.g., tert-butyl, biphenyl). These exhibit higher lipophilicity (clogP >5) compared to the target’s fluorinated aryl groups, which balance hydrophobicity and polarity .

Fluorinated Aryl Groups

- Target vs. Example 53 () :

- Target : 4-Fluoro-3-methylphenyl and 2-fluorobenzyl groups enhance metabolic stability and modulate electron density.

- Example 53 : A benzamide with 5-fluoro-3-fluorophenyl and chromen-4-one moieties. Fluorine’s electronegativity here improves binding to kinase targets, suggesting the target’s fluorinated groups may similarly optimize target engagement .

Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Piperidine Position : 2-Substituted piperidines (target, W-15) may exhibit reduced off-target effects compared to 4-substituted opioids .

- Fluorine Effects: Fluorine on aryl rings enhances metabolic stability and bioavailability.

- Oxalamide vs. Sulfonamide : Oxalamides’ dual carbonyls may improve solubility but require optimization for blood-brain barrier penetration compared to sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.